Bienvenue dans la boutique en ligne BenchChem!

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

PROTAC synthesis Solubility enhancement Formulation science

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is an essential PROTAC building block for researchers constructing bifunctional EZH2 degraders. Unlike the parent drug tazemetostat—a catalytic inhibitor that spares EZH2's scaffolding functions—this derivative features a carboxylic acid linker enabling direct conjugation to E3 ligase ligands (VHL/CRBN) via amide coupling. It was validated in the development of YM181 and YM281, which outperform tazemetostat in lymphoma models. Its DMSO solubility (≥160 mg/mL) ensures assay-compatible stock solutions with minimal DMSO carryover. Choose this compound when complete EZH2 protein degradation is required.

Molecular Formula C34H43N3O7
Molecular Weight 605.7 g/mol
Cat. No. B10854527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazemetostat de(methylene morpholine)-O-C3-O-C-COOH
Molecular FormulaC34H43N3O7
Molecular Weight605.7 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)O
InChIInChI=1S/C34H43N3O7/c1-5-37(27-11-15-42-16-12-27)31-19-26(25-7-9-28(10-8-25)44-14-6-13-43-21-32(38)39)18-29(24(31)4)33(40)35-20-30-22(2)17-23(3)36-34(30)41/h7-10,17-19,27H,5-6,11-16,20-21H2,1-4H3,(H,35,40)(H,36,41)(H,38,39)
InChIKeyCLDOGTJZRUKKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH: A PROTAC-Ready EZH2 Ligand for Targeted Protein Degradation Research


Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH (CAS: 2750350-39-9), also designated as Compound 21b, is a functionalized derivative of the FDA-approved EZH2 inhibitor tazemetostat. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) building blocks, specifically serving as an EZH2-recruiting ligand equipped with a carboxylic acid-functionalized linker. This design enables conjugation to E3 ligase ligands for the synthesis of bifunctional EZH2 degraders [1]. The compound retains the core EZH2-binding pharmacophore while introducing a C3-O-C-COOH linker, which provides a versatile handle for amide bond formation and enhances solubility relative to the parent molecule .

Why Tazemetostat Cannot Substitute for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH in PROTAC Synthesis


Generic substitution of tazemetostat or its simple salts for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is not feasible in PROTAC design or related conjugation workflows. The parent drug lacks the essential carboxylic acid-functionalized linker required for covalent attachment to an E3 ligase ligand, a critical step in constructing a bifunctional degrader molecule . While tazemetostat acts as a catalytic inhibitor of EZH2 enzymatic activity, this modified derivative enables the synthesis of PROTACs that induce complete proteasomal degradation of the EZH2 protein, including its non-catalytic scaffolding functions [1]. This mechanistic distinction translates to superior therapeutic activity in lymphoma models where degraders outperform inhibitors [2]. Therefore, procurement decisions must be driven by the specific experimental goal: inhibition versus targeted degradation.

Quantitative Differentiation of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH from Parent Inhibitor and Alternative Ligands


Superior DMSO Solubility Facilitates High-Concentration Stock Solutions

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH demonstrates significantly improved solubility in DMSO compared to the parent inhibitor tazemetostat. This enhanced solubility is critical for preparing high-concentration stock solutions required for PROTAC synthesis and in vitro assays where DMSO content must be minimized [1].

PROTAC synthesis Solubility enhancement Formulation science

Enhanced Purity Grade Reduces Impurity-Related Variability in PROTAC Assembly

The compound is supplied at a verified purity of 99.06% by HPLC, exceeding the typical ≥98% specification for research-grade tazemetostat. This higher purity is essential for PROTAC synthesis, where trace impurities in the linker-ligand intermediate can propagate through subsequent conjugation steps and compromise final degrader homogeneity .

Chemical purity PROTAC linker Quality control

Degrader-Based Mechanism Enables Superior Anti-Lymphoma Activity Relative to Catalytic Inhibition

EZH2 degraders synthesized using tazemetostat-derived ligands, including Compound 21b, have been shown to outperform the catalytic inhibitor EPZ-6438 (tazemetostat) in lymphoma models. In a comparative study, VHL-based EZH2 degraders (YM181 and YM281) demonstrated robust cell viability inhibition across multiple lymphoma subtypes, whereas EPZ-6438 was only effective against DLBCL [1]. This functional differentiation stems from the degrader's ability to eliminate both enzymatic and scaffolding functions of EZH2 [2].

EZH2 degradation PROTAC efficacy Lymphoma therapy

Unique Linker Chemistry Enables Versatile Conjugation for PROTAC Design

Unlike the parent tazemetostat, which lacks a conjugation handle, Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH incorporates a terminal carboxylic acid group via a C3-O-C linker. This functional group can be activated (e.g., as an NHS ester) for amide bond formation with amine-containing E3 ligase ligands, a prerequisite for PROTAC assembly . Alternative EZH2 ligands without this handle require additional synthetic modification steps, increasing time and cost.

PROTAC linker Carboxylic acid handle Bioconjugation

Optimal Use Cases for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH in Academic and Industrial Research


Synthesis of VHL- or CRBN-Recruiting EZH2 PROTAC Degraders

This compound is the preferred starting material for constructing bifunctional EZH2 degraders. Its pre-installed carboxylic acid linker enables direct conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders) via standard amide coupling. This approach was validated in the development of YM181 and YM281, which showed superior anti-lymphoma activity compared to tazemetostat [1].

High-Concentration In Vitro Assays Requiring Minimal DMSO Carryover

For cellular assays where DMSO concentrations must be kept below 0.1% to avoid cytotoxicity or off-target effects, the enhanced DMSO solubility (≥160 mg/mL) of this compound allows for the preparation of concentrated stock solutions. This minimizes the volume of DMSO introduced into the culture medium, preserving assay fidelity [2].

Structure-Activity Relationship (SAR) Studies on EZH2 Ligand Linker Optimization

The defined C3-O-C linker with a terminal carboxylic acid provides a standardized platform for systematically varying linker length, composition, and attachment chemistry. Researchers can use this compound as a reference point to evaluate how linker modifications impact degrader potency, selectivity, and physicochemical properties [3].

Development of EZH2-Targeted Chemical Probes for Non-Catalytic Function Studies

Because EZH2 possesses scaffolding functions independent of its methyltransferase activity, catalytic inhibitors like tazemetostat fail to fully abrogate EZH2-driven oncogenic signaling. PROTACs derived from this ligand enable complete protein knockdown, making them essential tools for dissecting the non-enzymatic roles of EZH2 in chromatin regulation and tumor progression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.